4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a cyclopentyl(methyl)sulfamoyl group attached to a benzamide scaffold and a 4-methoxy-substituted benzothiazole moiety. The cyclopentyl group confers moderate lipophilicity, while the methoxy substituent on the benzothiazole ring may enhance solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-24(15-6-3-4-7-15)30(26,27)16-12-10-14(11-13-16)20(25)23-21-22-19-17(28-2)8-5-9-18(19)29-21/h5,8-13,15H,3-4,6-7H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQMNOZEAUXZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural elements:
- Cyclopentyl group : Imparts hydrophobic characteristics.
- Sulfamoyl moiety : Often linked to antibacterial activity.
- Benzothiazole : Known for various pharmacological properties, including anticancer and antimicrobial activities.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Inhibition of Tubulin Polymerization : Similar to other compounds in the methoxybenzoyl-thiazole class, it may bind to the colchicine site on tubulin, disrupting microtubule dynamics. This action can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
- Antimicrobial Properties : The sulfamoyl group is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways, making it a candidate for antibacterial applications.
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of benzothiazole, including this compound, exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antitumor Efficacy : In vivo studies demonstrated that administration of related thiazole compounds resulted in tumor growth inhibition in xenograft models. For instance, treatments led to a tumor control rate (T/C) ranging from 4% to 30%, indicating significant therapeutic potential against resistant cancer types .
- Resistance Overcoming : The ability of these compounds to inhibit tubulin polymerization suggests they could be effective against multidrug-resistant (MDR) cancer cells, as they circumvent common resistance mechanisms associated with P-glycoprotein efflux systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfamoyl benzamides with variations in substituents on the sulfamoyl and heterocyclic moieties. Below is a detailed comparison:
Key Structural and Functional Insights
Sulfamoyl Group Variations
- Cyclopentyl vs. Cyclohexyl/Benzyl : The cyclopentyl group in the target compound balances lipophilicity and steric bulk compared to the larger cyclohexyl (LMM11) or aromatic benzyl (LMM5) groups. This may improve membrane permeability while maintaining target affinity .
- Methyl vs.
Benzothiazole/Thiazole Modifications
- 4-Methoxy vs. 4-Nitro : The methoxy group in the target compound is electron-donating, improving solubility and hydrogen-bonding capacity, whereas nitro groups () are electron-withdrawing, enhancing reactivity but possibly increasing toxicity .
- Benzothiazole vs. Oxadiazole : Benzothiazoles (target compound) are rigid and planar, favoring intercalation or enzyme inhibition, while oxadiazoles (LMM5, LMM11) offer metabolic stability and heterocyclic diversity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
